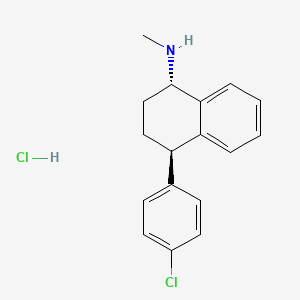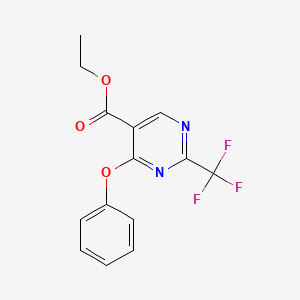![molecular formula C21H31N3O5S2 B13416177 S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-prolyl-L-phenylalanine](/img/structure/B13416177.png)
S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-prolyl-L-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-prolyl-L-phenylalanine is a complex organic compound that features a unique combination of amino acids and a thioether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-prolyl-L-phenylalanine typically involves multiple steps, starting with the protection of functional groups on the amino acids. The thioether linkage is introduced through a nucleophilic substitution reaction, where a thiol group reacts with an alkyl halide. The final steps involve deprotection and purification to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pH, and solvent choice, are crucial to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated peptide synthesizers can be employed to streamline the production process.
化学反応の分析
Types of Reactions
S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-prolyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thioether linkage.
Substitution: The hydroxyl group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-prolyl-L-phenylalanine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound to study thioether chemistry.
Biology: The compound is studied for its potential role in protein modification and enzyme inhibition.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-prolyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The thioether linkage and amino acid residues play crucial roles in binding to these targets and modulating their activity. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation.
類似化合物との比較
Similar Compounds
Similar compounds include other thioether-containing peptides and amino acid derivatives, such as:
- S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-alanyl-L-phenylalanine
- S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-prolyl-L-tyrosine
Uniqueness
What sets S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-prolyl-L-phenylalanine apart is its specific combination of amino acids and the presence of a thioether linkage, which imparts unique chemical and biological properties
特性
分子式 |
C21H31N3O5S2 |
|---|---|
分子量 |
469.6 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-1-[(2R)-2-amino-3-[2-(2-hydroxyethylsulfanyl)ethylsulfanyl]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C21H31N3O5S2/c22-16(14-31-12-11-30-10-9-25)20(27)24-8-4-7-18(24)19(26)23-17(21(28)29)13-15-5-2-1-3-6-15/h1-3,5-6,16-18,25H,4,7-14,22H2,(H,23,26)(H,28,29)/t16-,17-,18-/m0/s1 |
InChIキー |
MJPKKHHOAJFNQP-BZSNNMDCSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CSCCSCCO)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
正規SMILES |
C1CC(N(C1)C(=O)C(CSCCSCCO)N)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-[(2-fluorophenyl)diazenyl]-3-methyl-2H-1,2-oxazol-5-one](/img/structure/B13416132.png)
![(2S,3R,5R,8R,9S,10R,13R,14R,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B13416143.png)
![Ethyl 4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylate](/img/structure/B13416147.png)




![2-[(2-Fluoroacetyl)amino]-3-phenylpropanoic acid](/img/structure/B13416169.png)
